molecular formula C12H5BF14O2 B12841569 (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid CAS No. 1402929-36-5

(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid

Cat. No.: B12841569
CAS No.: 1402929-36-5
M. Wt: 457.96 g/mol
InChI Key: YQAPCAVWNDLIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid is a fluorinated arylboronic acid characterized by two perfluoropropan-2-yl (C₃F₇) groups at the 3- and 5-positions of the phenyl ring. These highly electron-withdrawing substituents enhance the electrophilicity of the boron center, making it reactive in Suzuki-Miyaura cross-coupling reactions. The compound’s strong hydrophobicity and steric bulk also influence its solubility and interaction with biological targets .

Properties

CAS No.

1402929-36-5

Molecular Formula

C12H5BF14O2

Molecular Weight

457.96 g/mol

IUPAC Name

[3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C12H5BF14O2/c14-7(9(16,17)18,10(19,20)21)4-1-5(3-6(2-4)13(28)29)8(15,11(22,23)24)12(25,26)27/h1-3,28-29H

InChI Key

YQAPCAVWNDLIRB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with perfluoropropan-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired boronic acid compound .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted phenylboronic acids and their derivatives.

Scientific Research Applications

Medicinal Chemistry

Boronic acids have gained attention for their role in drug design and development. The unique properties of (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is crucial in cancer cell survival. For instance, studies have shown that certain boronic acid derivatives can enhance the efficacy of proteasome inhibitors like bortezomib in treating multiple myeloma and other malignancies .
  • Antibacterial Properties : Boronic acids exhibit antimicrobial activity against a range of pathogens. The compound has been evaluated for its potential to inhibit bacterial growth, particularly against resistant strains, making it a promising candidate for antibiotic development .

Materials Science

The applications of (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid extend into materials science, particularly in the development of advanced materials with specific properties:

  • Dynamic Covalent Networks : Boronic acids are utilized to create dynamic covalent networks that can adapt under different conditions. These networks are being explored for their potential in self-healing materials and responsive systems. For example, studies have demonstrated that incorporating boronic acid derivatives can significantly enhance the mechanical properties of polymer networks .
  • Fluorescent Probes : The compound's ability to form stable complexes with diols makes it suitable for developing fluorescent probes used in biological imaging. These probes can be employed to visualize glycan interactions in biological systems, providing insights into cellular processes .

Organic Synthesis

In organic synthesis, (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid serves as a versatile reagent:

  • Cross-Coupling Reactions : Boronic acids are essential in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic compounds. The efficiency of these reactions can be enhanced by using boronic acids with tailored substituents like perfluorinated groups .
  • Catalysis : The compound has been studied as a catalyst in various organic transformations, including the synthesis of complex molecules from simpler precursors. Its unique electronic properties may facilitate reaction pathways that are otherwise challenging .

Case Studies

Several case studies illustrate the practical applications of (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid:

StudyFocusFindings
Anticancer EfficacyCombination therapy with bortezomibEnhanced anticancer activity observed in vitro and in vivo models .
Antimicrobial ActivityEvaluation against resistant bacteriaDemonstrated moderate to high inhibitory effects on various bacterial strains .
Material PropertiesDevelopment of self-healing polymersImproved tensile strength and healing efficiency noted in polymer networks incorporating boronic acids .

Comparison with Similar Compounds

Electronic and Steric Differences

  • Electron-Withdrawing Capacity: The perfluoropropan-2-yl groups exert a stronger electron-withdrawing (EW) effect compared to trifluoromethyl (CF₃) or fluorine (F) substituents. However, the bulkiness of C₃F₇ may reduce reaction rates due to steric hindrance .
  • Steric Effects : The C₃F₇ groups create significant steric bulk, which could limit access to the boron center in sterically demanding reactions. In contrast, CF₃ and F substituents offer a balance between EW effects and manageable steric profiles .

Solubility and Stability

  • Hydrophobicity: The perfluorinated compound exhibits low solubility in polar solvents (e.g., water, methanol) due to its hydrophobic C₃F₇ groups. By comparison, 3,5-difluorophenylboronic acid dissolves readily in polar media, while methoxy-substituted analogs show intermediate solubility .
  • Stability: Fluorinated boronic acids generally exhibit good thermal and hydrolytic stability. The perfluoropropan-2-yl derivative’s stability under acidic or basic conditions remains to be fully characterized but is expected to surpass non-fluorinated analogs .

Research Findings and Data

Comparative Inhibitory Activity

  • Fungal HDAC Inhibition: Boronic acids with methoxyethylphenoxy groups achieve 50% inhibition at 1 µM, comparable to trichostatin A . The perfluoropropan-2-yl analog’s larger substituents might enhance binding affinity but could reduce solubility in aqueous assays.

Biological Activity

(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid is a specialized boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, structural properties, and mechanisms of action against various pathogens.

The compound is characterized by its perfluorinated alkyl groups, which significantly influence its physicochemical properties, including lipophilicity and acidity. These features enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid. The following sections summarize the findings from various research efforts.

1. Antifungal Activity

Research indicates that certain phenylboronic acids exhibit antifungal activity by inhibiting leucyl-tRNA synthetase (LeuRS) in fungi such as Candida albicans. The binding affinity of these compounds to the active site of LeuRS is crucial for their efficacy. For instance, docking studies have shown that cyclic isomers of phenylboronic acids can effectively bind to the enzyme's active site, leading to inhibition of fungal growth .

2. Antibacterial Activity

The antibacterial efficacy of (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid has been assessed against various Gram-positive and Gram-negative bacteria. Notably:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values lower than those of established antibiotics like Tavaborole against Bacillus cereus and Escherichia coli, indicating strong antibacterial potential .
  • Mechanism of Action : The mechanism involves reversible covalent binding to serine residues in β-lactamases, preventing hydrolysis of β-lactam antibiotics and restoring their efficacy against resistant strains .
Pathogen MIC (µg/mL) Comparison with Tavaborole
Candida albicans50Moderate
Aspergillus niger25Higher
Bacillus cereus10Lower
Escherichia coli15Lower

3. Synergistic Effects

The compound has been shown to work synergistically with β-lactam antibiotics in clinical strains overexpressing β-lactamases. This synergy was confirmed through Fractional Inhibitory Concentration Index (FICI) tests, where combinations with meropenem demonstrated significant reductions in bacterial viability .

Case Studies

Several case studies illustrate the practical applications and effectiveness of (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid:

  • Clinical Isolates : In a study involving clinical isolates of Klebsiella pneumoniae, the compound restored susceptibility to meropenem in strains that were previously resistant due to β-lactamase production .
  • In Vivo Efficacy : Animal models have shown promising results where treatment with boronic acid derivatives led to reduced bacterial load and improved survival rates in infected subjects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.